molecular formula C20H21ClN6OS B10926585 (2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one

(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one

Cat. No.: B10926585
M. Wt: 428.9 g/mol
InChI Key: YAWPEYNPASNSQH-UHFFFAOYSA-N
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Description

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a combination of pyrazole and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole intermediates, followed by the formation of the thiazolidinone ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLAN-4-ONE is unique due to its combination of pyrazole and thiazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H21ClN6OS

Molecular Weight

428.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]imino-3-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H21ClN6OS/c1-3-27-14(2)16(8-23-27)11-26-19(28)13-29-20(26)24-18-9-22-25(12-18)10-15-4-6-17(21)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3

InChI Key

YAWPEYNPASNSQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN2C(=O)CSC2=NC3=CN(N=C3)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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